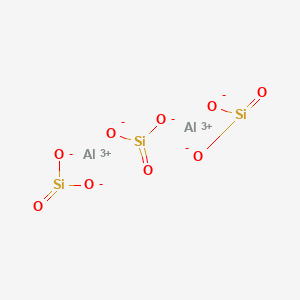
硅酸铝
描述
Aluminum silicate is a fascinating compound that belongs to the family of silicates. It is composed of aluminum, silicon, and oxygen atoms, forming a stable and inert structure. The chemical formula for aluminum silicate is Al₂SiO₅, which can also be represented as Al₂O₃•2SiO₂. This compound is known for its high melting point, low thermal conductivity, and resistance to chemical attack, making it suitable for various industrial applications .
科学研究应用
Aluminum silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst support and adsorbent due to its high surface area and porosity.
Biology: Employed in the purification of biomolecules and as a component in chromatography columns.
Medicine: Utilized in pharmaceutical formulations as a filler and disintegrant in tablets.
Industry: Widely used in the production of ceramics, refractories, and insulation materials due to its thermal stability and resistance to chemical attack
作用机制
- Aluminum silicate interacts with silicic acid transporters (SITs) within diatom cells. These transmembrane proteins facilitate the uptake of silicic acid (Si(OH)₄) from the environment into the cell interior .
- The incorporation of “foreign” inorganic elements (such as aluminum) in diatom biosilica can influence its structure .
Target of Action
Mode of Action
Action Environment
生化分析
Biochemical Properties
Aluminum Silicate interacts with various biomolecules in the biochemical reactions. For instance, in the case of Neolamarckia cadamba, a fast-growing tree, it was observed that high aluminum concentration resulted in significant inhibition of root growth . The concentration of Al3+ ions in the root tip increased significantly after Al stress . Aluminum stress increased activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase from micrococcus lysodeiktic (CAT), and peroxidase (POD) in the root tip .
Cellular Effects
Aluminum Silicate has been observed to have effects on various types of cells and cellular processes. For instance, in the presence of Aluminum, closure of leaf stomata was observed . In the root cells of plants, disintegration of cortical microtubules was observed after Aluminum treatment .
Molecular Mechanism
The molecular mechanism of Aluminum Silicate involves the chemical bonding between aluminum, silicon, and oxygen atoms . In aluminosilicates, replacement of each Si atom by an Al atom results in having an extra negative charge on the frame. These charges must be balanced by trapping positive ions .
Temporal Effects in Laboratory Settings
Studies have shown that temperature-dependence of silicate weathering has been observed in laboratory experiments and field studies on small watersheds .
Dosage Effects in Animal Models
The effects of Aluminum Silicate vary with different dosages in animal models. For instance, when added to the diets of young chicks, it caused reductions in feed intake, growth, bone ash, and serum phosphate, and increased serum calcium and bone aluminum content .
Metabolic Pathways
Aluminum Silicate is involved in various metabolic pathways. For instance, in Neolamarckia cadamba, Aluminum stress was mainly enriched in phenylpropane biosynthesis and secondary metabolite biosynthesis pathway .
Transport and Distribution
Aluminum Silicate is transported and distributed within cells and tissues. In the endodermis, the apoplastic pathway is blocked by the Casparian strip, which forces Si to be transported via the symplastic pathway through Lsi1 and then Lsi2 to the xylem .
Subcellular Localization
Studies have shown that Aluminum-induced gene expression and protein localization of a cell wall-associated receptor kinase in Arabidopsis .
准备方法
Synthetic Routes and Reaction Conditions: Aluminum silicate can be synthesized using several methods, including co-precipitation and sol-gel techniques. In the co-precipitation method, solutions of sodium silicate and aluminum sulfate are mixed, leading to the formation of aluminum silicate precipitate. The sol-gel method involves the hydrolysis and condensation of tetraethyl orthosilicate and aluminum nitrate, resulting in a mesoporous structure with a high specific surface area .
Industrial Production Methods: Industrial production of aluminum silicate often involves the extraction and purification of natural minerals such as andalusite, kyanite, and sillimanite. These minerals are mined, pulverized, and subjected to various purification processes to obtain pure aluminum silicate .
化学反应分析
Types of Reactions: Aluminum silicate primarily undergoes reactions involving ion exchange, adsorption, and thermal decomposition. It is relatively inert and does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions: In ion exchange reactions, aluminum silicate interacts with cations such as sodium, potassium, and calcium under aqueous conditions. Thermal decomposition of aluminum silicate occurs at high temperatures, leading to the formation of alumina and silica .
Major Products Formed: The major products formed from the thermal decomposition of aluminum silicate are alumina (Al₂O₃) and silica (SiO₂). These products are valuable in various industrial applications, including ceramics and refractories .
相似化合物的比较
Kaolinite: A hydrated aluminum silicate with the formula Al₂Si₂O₅(OH)₄. It is commonly used in ceramics and as a filler in paper and rubber.
Mullite: An aluminosilicate mineral with the formula Al₆Si₂O₁₃, known for its high-temperature stability and use in refractory materials.
Zeolites: Aluminosilicates with a porous structure, widely used as catalysts and adsorbents in industrial processes .
Uniqueness of Aluminum Silicate: Aluminum silicate stands out due to its combination of high thermal stability, low thermal conductivity, and resistance to chemical attack. These properties make it particularly valuable in high-temperature applications and as a component in refractory and insulating materials .
属性
IUPAC Name |
dialuminum;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIKUPSQINGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O9Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014506 | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminatesilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14504-95-1, 1327-36-2, 1335-30-4 | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminatesilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, aluminum salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate(3:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



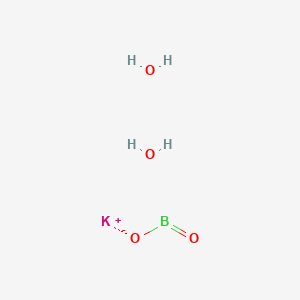
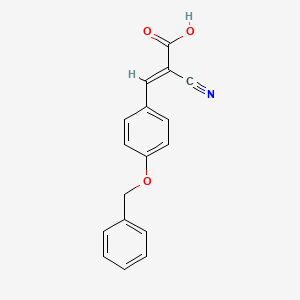

![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B1143292.png)
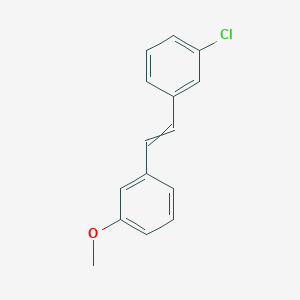
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B1143296.png)

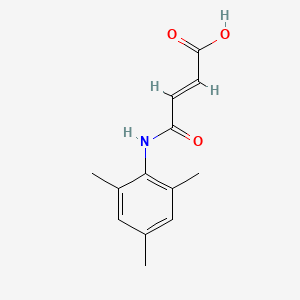
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
